molecular formula C17H17NO6S B3463850 2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid

2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid

Cat. No.: B3463850
M. Wt: 363.4 g/mol
InChI Key: RUTLGYJOEGMQDR-UHFFFAOYSA-N
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Description

2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid is a complex organic compound that features a benzodioxin ring system, a sulfonyl group, and an amino acid moiety

Properties

IUPAC Name

2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c19-17(20)12-18(11-13-4-2-1-3-5-13)25(21,22)14-6-7-15-16(10-14)24-9-8-23-15/h1-7,10H,8-9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLGYJOEGMQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Sulfonylation: The benzodioxin ring is then sulfonylated using a sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like sodium hydroxide.

    Amination: The sulfonylated benzodioxin is reacted with benzylamine to introduce the benzylamino group.

    Acetylation: Finally, the amino group is acetylated using chloroacetic acid to yield the target compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.

    Receptor Modulation: The compound may bind to receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)alanine
  • N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides

Uniqueness

2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid is unique due to its combination of a benzodioxin ring, a sulfonyl group, and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid

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